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Compound of Interest

Compound Name: Acetophenone-d8

Cat. No.: B143793

For researchers, scientists, and professionals in drug development, sourcing high-purity
deuterated compounds is a critical step in ensuring the accuracy and reliability of experimental
results. Acetophenone-d8, a deuterated analog of acetophenone, serves as a valuable tool in
various research applications, from a stable isotope-labeled internal standard in mass
spectrometry to a starting material in the synthesis of complex deuterated molecules. This
technical guide provides an in-depth overview of commercial suppliers, purchasing options,
and key technical data for Acetophenone-d8, alongside a representative experimental
protocol for its application.

Commercial Suppliers and Purchasing Options

A variety of chemical suppliers offer Acetophenone-d8, catering to diverse research and
development needs. Purchasing options typically range from small research quantities
(milligrams to grams) to bulk quantities for larger-scale applications. When selecting a supplier,
it is crucial to consider factors such as isotopic purity, chemical purity, available documentation
(e.g., Certificate of Analysis), and packaging options.

Below is a summary of prominent commercial suppliers for Acetophenone-d8:
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Supplier Noted For Available Documentation

A comprehensive portfolio of
) ) chemicals and reagents for Certificate of Analysis,
Sigma-Aldrich (Merck) ) a o
research and pharmaceutical Certificate of Origin.[1][3]

applications.[1][2][3]

Specializes in inhibitors,
) agonists, and other bioactive
Selleck Chemicals ) ) Datasheet, SDS.
compounds for cell signaling

research.

A supplier of building blocks, ) o
Purity data, shipping

ChemScene intermediates, and research ) )
) ] information.

chemicals for drug discovery.

A provider of reference

materials, proficiency testing Analyte data, CAS number
LGC Standards ) ) )

schemes, and genomics information.

reagents.

Specializes in deuterated

compounds, including NMR Product details, Material Safety
ZEOtope )

solvents and stable isotope- Data Sheets.

labeled products.

Quantitative Data and Physical Properties

The following tables summarize the key quantitative and physical properties of Acetophenone-
d8, compiled from various suppliers. This data is essential for experimental planning, safety
assessments, and data analysis.

Table 1. General and Chemical Properties
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Property Value Source
CAS Number 19547-00-3

Molecular Formula CeDsCOCDs

Molecular Weight 128.20 g/mol

1-(Phenyl-2,3,4,5,6-
Synonyms d5)ethanone-2,2,2-d3,

Octadeuteroacetophenone

Isotopic Purity >98 atom % D

Chemical Purity (Assay) =>99% (CP)

Table 2: Physical and Spectroscopic Properties

Property Value Source

Colorless to slightly yellowish

Appearance o
liquid

Boiling Point 202 °C (lit.)

Melting Point 19-20 °C (lit.)

Density 1.098 g/mL at 25 °C

Refractive Index n20/D 1.5322 (lit.)

Mass Shift (M+) M+8
[2H]C1=C([2H])C([2H])=C([2H]

SMILES String )C([2H])=C1C(C([2H])([2H])
[2H])=0O
KWOLFJPFCHCOCG-

InChl Key

JGUCLWPXSA-N

Applications in Research and Drug Development
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Deuterated compounds like Acetophenone-d8 are instrumental in modern pharmaceutical
research. The primary applications include:

o Metabolic Studies: The substitution of hydrogen with deuterium can alter the rate of
metabolic processes. This "kinetic isotope effect” allows researchers to investigate the
metabolic fate of drug candidates and identify sites of metabolic attack.

 Internal Standards in Quantitative Analysis: Due to its similar chemical properties to the non-
deuterated analog and its distinct mass, Acetophenone-d8 is an ideal internal standard for
guantitative mass spectrometry (MS) assays. It co-elutes with the analyte of interest but is
detected at a different mass-to-charge ratio, enabling precise and accurate quantification.

o Synthesis of Deuterated Drug Analogs: Acetophenone-d8 can serve as a building block for
the synthesis of more complex deuterated molecules, including active pharmaceutical
ingredients (APIs). This allows for the development of "deuterated drugs" which may exhibit
improved pharmacokinetic profiles.

Experimental Protocol: Use of Acetophenone-d8 as
an Internal Standard in LC-MS/MS Analysis

The following is a generalized protocol for the use of Acetophenone-d8 as an internal
standard for the quantification of a target analyte in a biological matrix. This protocol should be
adapted and optimized for the specific analyte and matrix being studied.

Objective: To accurately quantify a target analyte in a plasma sample using a liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method with Acetophenone-d8 as
an internal standard.

Materials:

Acetophenone-d8 (as internal standard, IS)

Target analyte (for calibration curve)

Control biological matrix (e.g., human plasma)

Acetonitrile (ACN), HPLC grade
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Formic acid (FA), LC-MS grade

Water, LC-MS grade

Vortex mixer

Centrifuge

LC-MS/MS system
Methodology:
o Preparation of Stock Solutions:

o Prepare a stock solution of the target analyte in a suitable solvent (e.g., methanol or ACN)
at a concentration of 1 mg/mL.

o Prepare a stock solution of Acetophenone-d8 (IS) in the same solvent at a concentration
of 1 mg/mL.

e Preparation of Working Solutions:

o Prepare a series of working solutions of the target analyte by serial dilution of the stock
solution to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

o Prepare a working solution of the IS at a concentration that will yield a consistent and
robust signal in the LC-MS/MS analysis (e.g., 100 ng/mL).

o Sample Preparation (Protein Precipitation):

o

To 100 pL of plasma sample (or calibration standard or quality control sample), add 10 puL
of the IS working solution.

(¢]

Vortex briefly to mix.

[¢]

Add 300 L of cold acetonitrile to precipitate proteins.

[¢]

Vortex vigorously for 1 minute.
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o Centrifuge at 10,000 x g for 10 minutes at 4°C.

o Transfer the supernatant to a clean vial for LC-MS/MS analysis.

e LC-MS/MS Analysis:

o Liquid Chromatography (LC) Conditions:

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 um).
= Mobile Phase A: 0.1% Formic Acid in Water.
= Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

» Gradient: Optimize to achieve good separation of the analyte and IS from matrix
components.

» Flow Rate: 0.4 mL/min.

Injection Volume: 5 pL.
o Mass Spectrometry (MS) Conditions:

= |onization Mode: Electrospray lonization (ESI), positive or negative mode depending on
the analyte.

» Detection Mode: Multiple Reaction Monitoring (MRM).

» Optimize MRM transitions (precursor ion > product ion) and collision energies for both
the target analyte and Acetophenone-d8.

e Data Analysis:

[¢]

Integrate the peak areas for the target analyte and the IS.

[¢]

Calculate the peak area ratio (Analyte Area / IS Area).

Construct a calibration curve by plotting the peak area ratio against the concentration of

[e]

the calibration standards.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b143793?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Determine the concentration of the target analyte in the unknown samples by interpolating
their peak area ratios from the calibration curve.

Visualizing Workflows and Concepts

To further clarify the processes and relationships discussed, the following diagrams are
provided in the DOT language for use with Graphviz.

Acetophenone-d8

enables acts as serves as
/ Primar; Applications \
Internal Standard Metabolic Tracer Synthetic Building Block

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to Acetophenone-d8: Sourcing and
Applications for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b143793#commercial-suppliers-and-purchasing-
options-for-acetophenone-d8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.researchgate.net/figure/The-structure-formula-of-seven-terpenoids-and-acetophenone-internal-standard-IS_fig1_254322044
https://www.benchchem.com/product/b143793#commercial-suppliers-and-purchasing-options-for-acetophenone-d8
https://www.benchchem.com/product/b143793#commercial-suppliers-and-purchasing-options-for-acetophenone-d8
https://www.benchchem.com/product/b143793#commercial-suppliers-and-purchasing-options-for-acetophenone-d8
https://www.benchchem.com/product/b143793#commercial-suppliers-and-purchasing-options-for-acetophenone-d8
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b143793?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

